molecular formula C21H15BrFNO4S B3670244 (5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3670244
M. Wt: 476.3 g/mol
InChI Key: MDRUYVARRGSFQJ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidine-2,4-dione with an aldehyde or ketone.

    Bromination and Fluorobenzylation:

    Methoxylation: The methoxy group is typically introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine-2,4-dione core.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, and alkyl halides are employed under conditions that favor electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione apart is its combination of substituents, which confer unique chemical and biological properties. The presence of both bromo and fluorobenzyl groups, along with the methoxy and prop-2-yn-1-yl groups, provides a distinctive profile that can be exploited in various applications.

Properties

IUPAC Name

(5E)-5-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFNO4S/c1-3-8-24-20(25)19(29-21(24)26)10-14-9-17(27-2)18(11-15(14)22)28-12-13-6-4-5-7-16(13)23/h1,4-7,9-11H,8,12H2,2H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRUYVARRGSFQJ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC#C)Br)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Br)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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